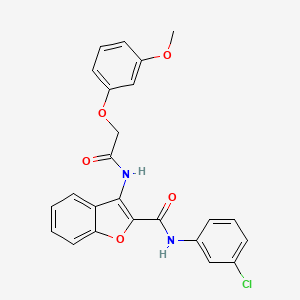

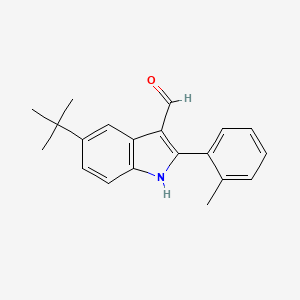

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-tert-Butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde, commonly referred to as t-butyl-indole-3-carbaldehyde (TBI-3C), is an aldehyde that has been extensively studied due to its unique properties and potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. TBI-3C is a highly reactive and versatile aldehyde, and has been used in the synthesis of numerous compounds, including pharmaceuticals, pesticides, and dyes. In addition, TBI-3C has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s, and Parkinson’s.

Applications De Recherche Scientifique

Synthetic Chemistry and Heterocyclic Compound Synthesis

Indole derivatives, similar to 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde, have been extensively used in synthetic chemistry, particularly in the synthesis of gamma-carbolines and other heteropolycyclic compounds through palladium-catalyzed intramolecular annulations. These processes are crucial for the development of complex organic molecules that may serve as intermediates in the synthesis of pharmaceuticals and materials with unique properties (Zhang & Larock, 2003).

Photophysical Studies

The photophysical properties of indole derivatives, including those substituted at the tert-butyl position, have been investigated for their potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs). These studies explore the structural-property relationships that influence the fluorescence and electroluminescence of indole-based compounds, which could be relevant for designing new materials in the field of electronics and photonics (Hu et al., 2013).

Green Chemistry and Catalysis

Research on indole-3-carbaldehyde derivatives has also focused on green chemistry approaches, such as the use of nanocatalysts and solvent-free conditions for the Knoevenagel condensation. These methodologies aim to enhance the sustainability of chemical syntheses by reducing the environmental impact and improving the efficiency of reactions, which is of significant interest in the synthesis of bioactive molecules and agrochemicals (Madan, 2020).

Anticancer Research

Compounds structurally related to 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde have been synthesized and evaluated for their anticancer activities. The synthesis of N-arylated indole-3-substituted-2-benzimidazoles, for instance, demonstrates the potential of indole derivatives in the development of new therapeutic agents targeting various cancer cell lines. This area of research underscores the medicinal chemistry applications of indole-based molecules (Anwar et al., 2023).

Propriétés

IUPAC Name |

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-13-7-5-6-8-15(13)19-17(12-22)16-11-14(20(2,3)4)9-10-18(16)21-19/h5-12,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNAYYCJDVIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)

![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)

![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)

![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)

![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)

![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2771450.png)

![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)